N-(2-Piperidinoethyl)-4-nitroaniline
Description
N-(2-Piperidinoethyl)-4-nitroaniline is a nitroaniline derivative featuring a piperidine-ethylamine substituent at the aniline nitrogen. This compound combines the electron-withdrawing nitro group with a tertiary amine moiety, which may influence its electronic properties, solubility, and biological or chemical reactivity.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-nitro-N-(2-piperidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H19N3O2/c17-16(18)13-6-4-12(5-7-13)14-8-11-15-9-2-1-3-10-15/h4-7,14H,1-3,8-11H2 |
InChI Key |
UJHNFVXZIMVTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on nitroaniline derivatives with varying substituents, emphasizing structural, synthetic, and functional differences.
Structural and Electronic Properties
- Electronic Effects: The nitro group (-NO₂) in all compounds acts as a strong electron-withdrawing group, reducing electron density on the aromatic ring. However, substituents like piperidine-ethylamine (tertiary amine) or methoxybenzylidene (electron-donating) modulate reactivity. For example, methoxybenzylidene derivatives exhibit higher corrosion inhibition efficiency due to resonance stabilization , while piperidine-ethylamine may enhance interactions with biological targets or metal surfaces.
Physicochemical Behavior
- Micelle Binding: Nitrodiphenylamines with nitro groups show strong binding to AOT micelles, driven by hydrogen-bond donor ability. Piperidinoethyl derivatives may exhibit similar behavior due to amine functionality .
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